3'-Hydroxy-biphenyl-2-carbaldehyde structural analysis
3'-Hydroxy-biphenyl-2-carbaldehyde structural analysis
An In-Depth Technical Guide to the Structural Analysis of 3'-Hydroxy-biphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxy-biphenyl-2-carbaldehyde is a bifunctional organic molecule featuring a hydroxyl group and an aldehyde moiety on a biphenyl scaffold. This architecture makes it a valuable synthon in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, connectivity, and electronic properties is paramount for its effective application. This guide provides a multi-faceted approach to the structural elucidation of 3'-Hydroxy-biphenyl-2-carbaldehyde, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational modeling. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the anticipated data, offering a holistic and self-validating framework for its analysis.
Introduction
Biphenyl derivatives are privileged structures in pharmacology and materials science due to their unique conformational properties and their role as key intermediates in organic synthesis.[1] The introduction of functional groups such as hydroxyl and aldehyde moieties, as seen in 3'-Hydroxy-biphenyl-2-carbaldehyde, further enhances their utility. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde provides a reactive site for further chemical transformations. The precise spatial arrangement of these groups, dictated by the rotation around the biphenyl C-C single bond, is critical to the molecule's reactivity and biological interactions.[2]
This guide presents a systematic workflow for the complete structural characterization of 3'-Hydroxy-biphenyl-2-carbaldehyde. By combining spectroscopic and crystallographic techniques with computational analysis, we can achieve an unambiguous assignment of its constitution, configuration, and preferred conformation.
Physicochemical Properties
A summary of the key physicochemical properties of 3'-Hydroxy-biphenyl-2-carbaldehyde is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Monoisotopic Mass | 198.0681 g/mol | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 1 | |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides definitive information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Expertise & Experience: The ¹H NMR spectrum provides the initial overview of the proton environments. For 3'-Hydroxy-biphenyl-2-carbaldehyde, we anticipate distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons. The aromatic region (typically 6.5-8.5 ppm) will be complex due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electronic effects of the hydroxyl (electron-donating) and aldehyde (electron-withdrawing) groups.
Expected Data & Interpretation:
-
Aldehyde Proton (CHO): A singlet is expected in the downfield region (~9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected. It can be confirmed by D₂O exchange, where the peak disappears.
-
Aromatic Protons: Eight distinct signals are expected in the aromatic region, each integrating to one proton. The splitting patterns (doublets, triplets, doublet of doublets) will be crucial for determining the substitution pattern on each ring.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of 3'-Hydroxy-biphenyl-2-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of DMSO-d₆ is often advantageous for observing exchangeable protons like the hydroxyl proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse-acquire.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry, 13 distinct carbon signals are expected for 3'-Hydroxy-biphenyl-2-carbaldehyde. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the aromatic CH carbons.
Expected Data & Interpretation:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region (~190-200 ppm).
-
Aromatic Carbons: Twelve signals in the range of ~110-160 ppm. The carbons directly attached to the hydroxyl and aldehyde groups will have characteristic chemical shifts.
-
The carbon bearing the hydroxyl group (C-3') will be shifted downfield (~155-160 ppm), while the carbon with the aldehyde group (C-2) will also be downfield.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Setup: Acquire on the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse-acquire.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
Processing: Similar to ¹H NMR processing.
2D NMR: Assembling the Molecular Puzzle
Trustworthiness: While 1D NMR provides foundational data, 2D NMR experiments like COSY, HSQC, and HMBC are essential for creating a self-validating, unambiguous structural assignment. They reveal through-bond correlations, connecting the individual puzzle pieces from the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in the COSY spectrum will reveal the connectivity of protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond C-H correlation).[4] This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon framework. It shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] Key HMBC correlations would be:
-
From the aldehyde proton to the carbons of its own ring.
-
Crucially, from the protons ortho to the inter-ring bond to the quaternary carbon of the adjacent ring, confirming the biphenyl linkage.
-
Table 1: Predicted NMR Data for 3'-Hydroxy-biphenyl-2-carbaldehyde (in DMSO-d₆)
| Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations (from H) |
| CHO | 9.80 | 192.5 | C-2, C-1, C-3 |
| OH | 9.60 | - | C-3', C-2', C-4' |
| 3 | 7.95 | 134.0 | C-1, C-2, C-4, C-5, CHO |
| 4 | 7.60 | 128.5 | C-2, C-3, C-5, C-6 |
| 5 | 7.75 | 133.0 | C-1, C-3, C-4, C-6 |
| 6 | 7.50 | 127.0 | C-1', C-2, C-4, C-5 |
| 2' | 7.05 | 118.0 | C-1, C-3', C-4', C-6' |
| 4' | 7.25 | 130.0 | C-2', C-3', C-5', C-6' |
| 5' | 6.80 | 115.0 | C-1', C-3', C-4', C-6' |
| 6' | 7.10 | 120.0 | C-1, C-2', C-4', C-5' |
| 1 | - | 135.0 | - |
| 2 | - | 136.0 | - |
| 1' | - | 142.0 | - |
| 3' | - | 158.0 | - |
Note: These are estimated values. Actual experimental values may vary.
Caption: NMR workflow for structural elucidation.
Chapter 2: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural features determined by NMR. For a molecule like 3'-Hydroxy-biphenyl-2-carbaldehyde, Electron Ionization (EI) is a suitable technique that induces reproducible fragmentation, creating a characteristic "fingerprint." Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic system.[5]
Expected Data & Interpretation:
-
Molecular Ion (M⁺·): An intense peak is expected at m/z = 198, corresponding to the molecular weight of the compound.
-
Key Fragmentations:
-
Loss of H· (M-1): Cleavage of the aldehydic C-H bond is common, leading to a strong peak at m/z = 197.[5][6]
-
Loss of CHO· (M-29): Loss of the formyl radical results in a peak at m/z = 169.[5][6]
-
Loss of CO (M-28): A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a peak at m/z = 170.
-
The stability of the biphenyl system means that fragments corresponding to the biphenyl core will also be observed.
-
Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.
Table 2: Predicted EI-MS Fragmentation Data
| m/z | Proposed Fragment | Identity |
| 198 | [C₁₃H₁₀O₂]⁺· | Molecular Ion (M⁺·) |
| 197 | [M - H]⁺ | Loss of aldehydic H |
| 170 | [M - CO]⁺· | Loss of CO from phenol |
| 169 | [M - CHO]⁺ | Loss of formyl radical |
| 141 | [C₁₁H₉]⁺ | Loss of CHO and CO |
| 115 | [C₉H₇]⁺ | Further fragmentation |
Chapter 3: Single-Crystal X-ray Crystallography
Authoritative Grounding: While NMR and MS define the covalent structure in solution and gas phase respectively, X-ray crystallography provides the unambiguous, solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[7] The most critical piece of information for a biphenyl derivative is the dihedral angle between the two aromatic rings, which is directly determined by this method.
Causality Behind Experimental Choices: The choice of crystallization method is crucial. Slow evaporation from a suitable solvent system is often the first approach for small organic molecules.[8] The goal is to allow molecules to pack in a highly ordered, repeating lattice.
Protocol: Crystallization and Data Collection
-
Crystallization (Slow Evaporation):
-
Dissolve a small amount of the purified compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate).
-
Add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Cover the vial with a cap pierced with a needle to allow for slow evaporation over several days.
-
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until a final, high-resolution structure is obtained.
-
Expected Data & Interpretation: The final output is a 3D model of the molecule in the crystal lattice. Key parameters to analyze include:
-
Bond Lengths and Angles: To confirm the expected geometry.
-
Dihedral Angle: The angle between the planes of the two phenyl rings. This is expected to be non-zero due to steric hindrance from the ortho-aldehyde group.
-
Intermolecular Interactions: Hydrogen bonds (e.g., between the hydroxyl group and the aldehyde of a neighboring molecule) and π-π stacking interactions that govern the crystal packing.
Chapter 4: Computational Structural Analysis
Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.[9][10] It can be used to predict the lowest energy conformation of the molecule, calculate theoretical NMR chemical shifts to aid in assignment, and understand the electronic structure.[11][12]
Causality Behind Method Choice: A DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) provides a good balance of accuracy and computational cost for a molecule of this size.
Caption: Workflow for computational analysis.
Protocol: DFT Calculation
-
Structure Building: Build the 3D structure of 3'-Hydroxy-biphenyl-2-carbaldehyde in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometry to calculate the theoretical ¹H and ¹³C chemical shifts.[12]
-
Conformational Analysis: Perform a relaxed potential energy surface scan by rotating the dihedral angle of the C-C bond between the two rings to determine the rotational energy barrier.
Conclusion
The structural analysis of 3'-Hydroxy-biphenyl-2-carbaldehyde requires an integrated approach. ¹H and ¹³C NMR spectroscopy, supported by 2D techniques like COSY, HSQC, and HMBC, establish the covalent framework and atomic connectivity. Mass spectrometry confirms the molecular formula and provides corroborating structural evidence through predictable fragmentation patterns. Single-crystal X-ray crystallography offers an unambiguous view of the solid-state conformation, including the crucial inter-ring dihedral angle and packing interactions. Finally, computational modeling with DFT not only supports and helps interpret experimental findings but also provides insights into the molecule's conformational energetics. Together, these methods provide a self-validating and comprehensive structural characterization, which is essential for any researcher, scientist, or drug development professional working with this versatile molecule.
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